molecular formula C18H17N3O5S3 B2504770 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide CAS No. 1101052-16-7

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B2504770
CAS No.: 1101052-16-7
M. Wt: 451.53
InChI Key: RXMBTMBUVUDFAT-VHEBQXMUSA-N
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Description

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, heterocycles, and functional groups that contribute to its diverse chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxolo Group: The dioxolo group is introduced via a condensation reaction with a diol, such as catechol, in the presence of an acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Sulfonylation and Final Coupling: The thiophene ring is sulfonylated using a sulfonyl chloride reagent, followed by coupling with the pyrrolidine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nitric acid, halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide
  • 11-Methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol

Uniqueness

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide stands out due to its unique combination of structural features, including the presence of both dioxolo and benzothiazole moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c1-20-12-8-13-14(26-10-25-13)9-15(12)28-18(20)19-17(22)11-4-2-6-21(11)29(23,24)16-5-3-7-27-16/h3,5,7-9,11H,2,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMBTMBUVUDFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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